2,3,4-Trimethylpyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

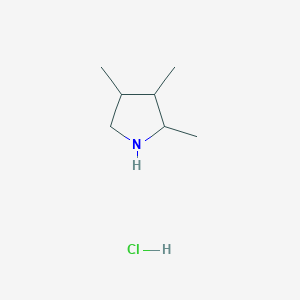

2,3,4-Trimethylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of this compound involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 149.66 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : Research includes the development of synthetic routes for compounds related to 2,3,4-Trimethylpyrrolidine hydrochloride, such as the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. This process involves silanization, cyclization, reduction, and hydrochloride formation, highlighting methods to improve yield and simplicity in operation (Li Zi-cheng, 2009).

Structural Analysis : Studies on the structure of related compounds, such as cis-3,4-dibromopyrrolidine hydrochloride, report on the molecular conformations and crystal structures, providing insights into the spatial arrangements and potential reactivity of such compounds (M. Bukowska-strzyzewska et al., 1980).

Chemical Properties and Reactions

Reactivity and Mechanisms : Research into the inversion barriers and reaction mechanisms of related pyrrolidine compounds provides insights into their chemical behavior under different conditions. For example, a study on the inversion barrier of dipole-stabilized alpha-aminoorganolithiums offers understanding into the effects of solvation and aggregation on racemization rates, applicable to the broader field of stereochemical analyses and synthetic applications (F. Haeffner et al., 2002).

Organometallic Applications : The development of aqueous organic and organometallic redox flow batteries utilizing compounds with trimethylammonio groups demonstrates the potential of incorporating pyrrolidine derivatives in energy storage solutions. This research highlights the high capacity retention and cycling stability achievable with these systems (Eugene S. Beh et al., 2017).

Biological Interactions and Modulators

- Pharmacological Profiles : Investigations into the pharmacological effects of pyrrolidine derivatives, such as their role as modulators of p53 activity, indicate the therapeutic potential of these compounds. For instance, spiro(oxindole-3,3'-thiazolidine)-based derivatives have been identified as potential p53 activity modulators, with implications for cancer therapy and cell cycle regulation (I. Gomez-Monterrey et al., 2010).

Material Science and Engineering

- Characterization of Ferrocene Derivatives : The synthesis and characterization of ferrocene derivatives, including their application as chemosensors for metal ions, represent another dimension of research involving pyrrolidine structures. These studies not only contribute to the field of sensor development but also to the broader understanding of organometallic chemistry and materials science (R. Pandey et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

2,3,4-trimethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSNRVBQMLWGFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C1C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)

![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2928599.png)

![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)

![3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2928606.png)

![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)

![N-(2-bromobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928614.png)